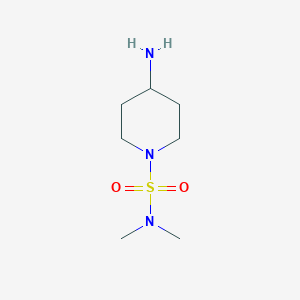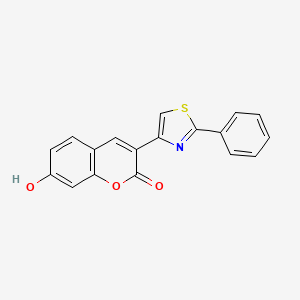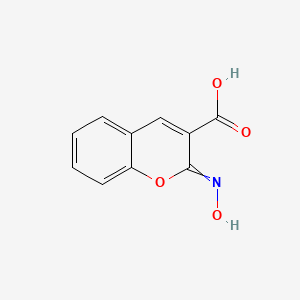
Octadeca-8,13-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadeca-8,13-dienoic acid is a polyunsaturated fatty acid with the molecular formula C18H32O2. It is characterized by the presence of two double bonds located at the 8th and 13th positions of the carbon chain. This compound is a member of the linoleic acid family and is known for its significant role in various biological and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of octadeca-8,13-dienoic acid can be achieved through several methods. One common approach involves the use of high-performance liquid chromatography (HPLC) to separate and purify the compound from mixtures containing similar fatty acids . Another method involves the use of chromatographic techniques and nuclear magnetic resonance (NMR) spectroscopy for isolation and identification .
Industrial Production Methods
Industrial production of this compound often involves the large-scale preparation of its precursors, such as linoleic acid, followed by specific chemical modifications to introduce the desired double bonds. This process may include steps like bromination, dehydrogenation, and coupling reactions .
Análisis De Reacciones Químicas
Types of Reactions
Octadeca-8,13-dienoic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated fatty acids.
Substitution: Substitution reactions involve the replacement of hydrogen atoms with other functional groups, such as hydroxyl or halogen groups.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen, ozone, and peroxides. Conditions typically involve controlled temperatures and the presence of catalysts.
Reduction: Reagents like hydrogen gas and metal catalysts (e.g., palladium) are used under high pressure and temperature.
Substitution: Halogenating agents (e.g., bromine) and hydroxylating agents (e.g., hydrogen peroxide) are commonly used.
Major Products Formed
Oxidation: Hydroperoxides, epoxides, and aldehydes.
Reduction: Saturated fatty acids.
Substitution: Halogenated or hydroxylated derivatives.
Aplicaciones Científicas De Investigación
Octadeca-8,13-dienoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of octadeca-8,13-dienoic acid involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
Linoleic Acid: A polyunsaturated fatty acid with double bonds at the 9th and 12th positions.
Oleic Acid: A monounsaturated fatty acid with a single double bond at the 9th position.
Stearic Acid: A saturated fatty acid with no double bonds.
Uniqueness
Octadeca-8,13-dienoic acid is unique due to its specific double bond positions, which confer distinct chemical and biological properties. Unlike linoleic acid, which has double bonds at the 9th and 12th positions, this compound’s double bonds at the 8th and 13th positions result in different reactivity and interaction with biological systems .
Propiedades
Número CAS |
197635-25-9 |
|---|---|
Fórmula molecular |
C18H32O2 |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
octadeca-8,13-dienoic acid |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-6,10-11H,2-4,7-9,12-17H2,1H3,(H,19,20) |
Clave InChI |
LBQWDYLLVDXBDY-UHFFFAOYSA-N |
SMILES canónico |
CCCCC=CCCCC=CCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4R)-2-[(4-Bromophenyl)methyl]-4-hydroxy-L-proline](/img/structure/B12581380.png)
![N-[4-(3-bromo-4-methoxyphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B12581395.png)
![2,4-Bis(chloromethyl)-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B12581397.png)

![[Oxydi(4,1-phenylene)]bis[(pentafluorophenyl)methanone]](/img/structure/B12581411.png)
![(2S,3R)-2-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methylpentane-1,3-diol](/img/structure/B12581415.png)


![Ethanol, 2-[[(2,3,4-trimethoxyphenyl)methylene]amino]-](/img/structure/B12581428.png)


![2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydronaphtho[2,3-d][1,3]thiazole-4,9-dione](/img/structure/B12581438.png)
![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-cyclopropyl-](/img/structure/B12581440.png)

